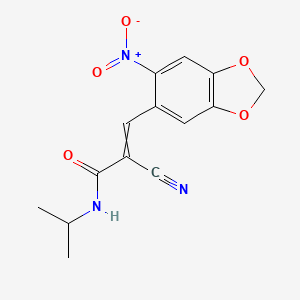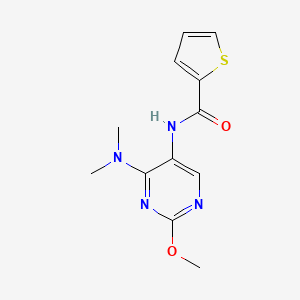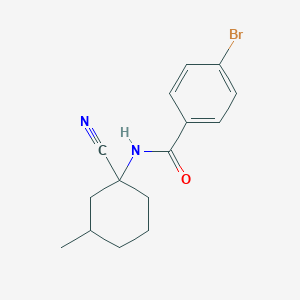
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H31N3O2S and its molecular weight is 449.61. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydroamination and Derivative Synthesis
Research has shown that derivatives related to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide can be synthesized through hydroamination processes. These processes allow for the creation of amino derivatives of indole, which are achieved under mild conditions and can lead to significant yields and stereoselectivity. This synthesis route is notable for its efficiency and the potential for creating a diverse array of indole-related compounds with varying functionalities and potential applications in medicinal chemistry and materials science (Sobenina et al., 2010).
Antimicrobial and Antifungal Properties
Compounds structurally similar to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide have been synthesized and evaluated for their antimicrobial and antifungal properties. These studies have demonstrated that certain derivatives exhibit promising biological activities, highlighting the potential for these compounds in developing new antimicrobial and antifungal agents with specific mechanisms of action (Aal et al., 2007).
Nonlinear Optical Properties
Derivatives of N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide have been explored for their potential in second-order nonlinear optics (NLO). These studies have focused on the synthesis and characterization of ethyl-substituted stilbazolium derivatives, revealing their solubility in organic solvents and their activity in second harmonic generation (SHG), a key property for materials used in photonic and optoelectronic applications (Okada et al., 2003).
Green Synthesis Approaches
There has been a focus on developing environmentally friendly synthesis methods for compounds related to N-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)-2,4-dimethylbenzenesulfonamide. Techniques such as sonochemical synthesis in aqueous media have been employed, demonstrating the potential for green chemistry approaches in the preparation of these compounds. This method offers advantages such as high yields, short reaction times, and the use of water as a solvent, which is considered to be more environmentally benign compared to traditional organic solvents (Khorrami et al., 2011).
properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O2S/c1-19-9-14-26(20(2)17-19)32(30,31)27-18-25(22-10-12-23(13-11-22)28(3)4)29-16-15-21-7-5-6-8-24(21)29/h5-14,17,25,27H,15-16,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMRPBMRRJIBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanamide](/img/structure/B2801695.png)

![Ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate](/img/structure/B2801703.png)
![Ethyl 4-(benzo[d]thiazole-6-carboxamido)benzoate](/img/structure/B2801704.png)


![N-[(1S)-1-Cyano-2-methylpropyl]-2-[[4-(trifluoromethyl)phenyl]methyl]butanamide](/img/structure/B2801707.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(((6-(2-fluorophenyl)pyridazin-3-yl)thio)methyl)-1,2,4-oxadiazole](/img/structure/B2801710.png)




![3-[3-(Trifluoromethoxy)phenyl]cyclobutan-1-amine hydrochloride](/img/structure/B2801717.png)